[3-(Chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphoryl)methanone
Overview
Description
3-(Chloromethyl)-2,4,6-trimethylphenylmethanone is a chemical compound with the molecular formula C23H22ClO2P and a molecular weight of 396.85 g/mol . This compound is known for its unique structure, which includes a chloromethyl group attached to a trimethylphenyl ring and a diphenylphosphoryl group attached to a methanone moiety .
Preparation Methods
The synthesis of 3-(Chloromethyl)-2,4,6-trimethylphenylmethanone typically involves the reaction of 3-(chloromethyl)-2,4,6-trimethylphenyl with diphenylphosphoryl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-(Chloromethyl)-2,4,6-trimethylphenylmethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
3-(Chloromethyl)-2,4,6-trimethylphenylmethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2,4,6-trimethylphenylmethanone involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function . The diphenylphosphoryl group may also interact with various enzymes and proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar compounds to 3-(Chloromethyl)-2,4,6-trimethylphenylmethanone include:
3-(Chloromethyl)-2,4,6-trimethylphenylmethanone: This compound has a similar structure but with a phosphinyl group instead of a phosphoryl group.
3-(Chloromethyl)-2,4,6-trimethylphenylethanone: This compound has an ethanone moiety instead of a methanone moiety.
The uniqueness of 3-(Chloromethyl)-2,4,6-trimethylphenylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[3-(chloromethyl)-2,4,6-trimethylphenyl]-diphenylphosphorylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClO2P/c1-16-14-17(2)22(18(3)21(16)15-24)23(25)27(26,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-14H,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIQXQYBCAKQBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCl)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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